TPX-0131 - 2648641-36-3

TPX-0131

Catalog Number: EVT-8342298
CAS Number: 2648641-36-3
Molecular Formula: C21H20F3N5O3
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zotizalkib is an orally available, compact macrocyclic structure-based inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, zotizalkib binds within the ATP binding boundary and inhibits ALK wild-type tyrosine kinase, ALK fusion proteins and numerous ALK point mutations, including acquired resistance mutations, such as the solvent front mutation (SFM) G1202R and compound mutations L1196M/G1202R, L1198F/G1202R, L1196M/L1198F, and C1156Y/G1202R. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a variety of tumor cell types. Compared to other ALK inhibitors, zotizalkib is able to inhibit ALK resistance mutations associated with acquired resistance to other ALK inhibitors.
Overview

TPX-0131 is a next-generation inhibitor specifically designed to target anaplastic lymphoma kinase, particularly in the context of non-small cell lung cancer. This compound is notable for its ability to penetrate the central nervous system and effectively inhibit both wild-type and resistant forms of anaplastic lymphoma kinase. The design of TPX-0131 is based on a compact macrocyclic structure that allows it to fit within the ATP-binding pocket of the anaplastic lymphoma kinase protein, providing a strategic advantage in overcoming resistance associated with previous inhibitors such as crizotinib .

Source and Classification

TPX-0131 is classified as a fourth-generation anaplastic lymphoma kinase inhibitor. It was developed to address the limitations of earlier generations of inhibitors that often struggled with resistance mutations. The compound has shown promising results in preclinical studies, demonstrating efficacy against various mutations associated with anaplastic lymphoma kinase, including those that confer resistance to earlier therapies .

Synthesis Analysis

Methods and Technical Details

The synthesis of TPX-0131 involves several key steps that utilize advanced organic chemistry techniques. Initial reactions include the use of ethyl (3S)-3-(difluoromethyl)-3,4-dihydro-2H-pyrazolo[1,2]pyrimido2,4-doxazine-6-carboxylate as a starting material. The reaction conditions typically involve stirring at room temperature for extended periods, followed by extraction and purification processes such as flash column chromatography.

The detailed synthetic pathway includes:

  1. Reaction Setup: Combining starting materials in anhydrous dichloromethane.
  2. Quenching and Extraction: Using sodium carbonate solution to quench reactions and extracting products with dichloromethane.
  3. Purification: Employing flash chromatography to isolate TPX-0131 with yields around 61% .

Characterization

TPX-0131 has been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its molecular structure with a calculated mass consistent with its formula C21H21F3N5O3C_{21}H_{21}F_3N_5O_3 .

Molecular Structure Analysis

Structure and Data

The molecular structure of TPX-0131 features a compact macrocyclic design that enhances its binding affinity for the target protein. The compound's structure allows it to effectively occupy the ATP-binding site of anaplastic lymphoma kinase, which is crucial for its inhibitory action. Key structural data includes:

  • Molecular Formula: C21H21F3N5O3C_{21}H_{21}F_3N_5O_3
  • Molecular Weight: 448.17 g/mol
  • Key Functional Groups: Contains multiple aromatic rings and heterocycles which contribute to its pharmacological properties .
Chemical Reactions Analysis

Reactions and Technical Details

TPX-0131 undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and cyclization processes. The compound's reactivity is largely dictated by its functional groups, which allow for interactions with the ATP-binding site of anaplastic lymphoma kinase.

In biological systems, TPX-0131 interacts with specific amino acid residues within the active site of anaplastic lymphoma kinase, leading to inhibition of its enzymatic activity. This interaction can be analyzed through biochemical assays that measure changes in phosphorylation states of downstream signaling pathways associated with cell proliferation and survival .

Mechanism of Action

Process and Data

The mechanism of action for TPX-0131 involves competitive inhibition of anaplastic lymphoma kinase by binding to its ATP-binding pocket. This binding prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways critical for tumor growth and survival.

Studies have shown that TPX-0131 effectively disrupts phosphorylation events associated with anaplastic lymphoma kinase activation, leading to reduced proliferation in cancer cell lines that express mutant forms of this protein. The compound demonstrates significant potency against various mutations that confer resistance to earlier generation inhibitors .

Physical and Chemical Properties Analysis

Physical Properties

TPX-0131 is characterized by:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Exhibits stability under standard laboratory conditions.
  • Reactivity: Reacts selectively with anaplastic lymphoma kinase due to its specific structural features.

These properties are critical for both its synthesis and application in therapeutic contexts .

Applications

Scientific Uses

TPX-0131 holds significant potential in cancer therapy, particularly for patients with non-small cell lung cancer harboring mutations in anaplastic lymphoma kinase. Its ability to penetrate the central nervous system makes it particularly valuable for treating metastatic disease involving brain involvement.

Current research focuses on:

  • Evaluating efficacy against various resistant mutations.
  • Exploring combination therapies with immune checkpoint inhibitors.
  • Investigating pharmacokinetics and optimal dosing strategies in clinical settings .
Oncogenic Role of Anaplastic Lymphoma Kinase in Non-Small Cell Lung Cancer and Therapeutic Targeting

Anaplastic Lymphoma Kinase Fusion Proteins as Oncogenic Drivers in Non-Small Cell Lung Cancer

Molecular Pathogenesis of Echinoderm Microtubule-Associated Protein-Like 4–Anaplastic Lymphoma Kinase Rearrangements

Chromosomal rearrangements involving the anaplastic lymphoma kinase (ALK) gene occur in approximately 3%–5% of non-small cell lung cancer cases. The most prevalent alteration is a small inversion within chromosome 2p that fuses the N-terminal portion of echinoderm microtubule-associated protein-like 4 (EML4) with the intracellular kinase domain of ALK. This rearrangement generates constitutively active fusion proteins that drive oncogenesis through ligand-independent dimerization. At least 15 EML4-ALK variants exist, with variant 1 (exon 13 of EML4 fused to exon 20 of ALK), variant 2 (exon 20 of EML4 fused to exon 20 of ALK), and variant 3 (exon 6a/b of EML4 fused to exon 20 of ALK) being clinically predominant. Variant 3 is associated with more aggressive disease and higher metastatic potential due to enhanced protein stability and kinase activity [6] [9].

Table 1: Prevalence of Major EML4-ALK Variants in Non-Small Cell Lung Cancer

VariantEML4 ExonALK ExonApproximate FrequencyClinical Characteristics
Variant 1132031%-43%Longer progression-free survival with crizotinib
Variant 2202010%-14%Intermediate clinical behavior
Variant 36a/b2031%-40%Advanced stage at diagnosis; higher metastasis risk
Other variantsVariable205%-20%Variable outcomes

Downstream Signaling Pathways Activated by Anaplastic Lymphoma Kinase Fusions

EML4-ALK fusion proteins constitutively activate multiple oncogenic signaling cascades through phosphorylation of key effector molecules. The Janus kinase/signal transducer and activator of transcription 3 pathway is robustly activated, leading to nuclear translocation of phosphorylated signal transducer and activator of transcription 3 and transcription of anti-apoptotic genes. Concurrently, phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway activation promotes cellular survival, metabolism, and protein synthesis. The rat sarcoma virus/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase pathway is also engaged, driving proliferation through extracellular signal-regulated kinase phosphorylation. These pathways collectively induce tumorigenesis by enhancing cell survival, proliferation, and metastasis. Preclinical models confirm that transgenic expression of EML4-ALK in lung alveolar epithelial cells induces adenocarcinoma formation within weeks, validating its driver role [5] [6].

Evolution of Anaplastic Lymphoma Kinase-Targeted Therapies

Limitations of First- and Second-Generation Anaplastic Lymphoma Kinase Inhibitors

Crizotinib, the first-generation inhibitor, demonstrated significant efficacy but faced limitations due to poor central nervous system penetration and susceptibility to resistance mutations. Approximately 20%–30% of patients developed central nervous system progression due to inadequate drug concentrations in the brain. Secondary mutations in the ALK kinase domain—particularly gatekeeper mutation L1196M and solvent front mutation G1202R—emerged as major resistance mechanisms. Second-generation inhibitors (alectinib, ceritinib, brigatinib) showed improved central nervous system penetration and activity against crizotinib-resistant mutations like L1196M. However, G1202R remained problematic, occurring in 33%–37% of relapsed patients. Additionally, off-target resistance mechanisms, including bypass signaling activation (epidermal growth factor receptor, mesenchymal-epithelial transition factor amplification) and epithelial-mesenchymal transition, further limited their durability [1] [5].

Table 2: Resistance Profiles of Approved Anaplastic Lymphoma Kinase Inhibitors

Inhibitor GenerationRepresentative DrugsCommon Resistance MutationsG1202R IC₅₀ (nmol/L)
First-generationCrizotinibL1196M, G1269A, C1156Y>300
Second-generationAlectinib, CeritinibG1202R, I1171N/S/T, V1180L120–500
Third-generationLorlatinibCompound mutations (e.g., G1202R+L1196M)37–63

Emergence of Compound Mutations Under Third-Generation Inhibitors

Lorlatinib, a third-generation macrocyclic inhibitor, was designed to penetrate the central nervous system and overcome resistant mutations, including G1202R. Despite initial efficacy, approximately 76% of patients progressing on lorlatinib develop ALK mutations detectable in plasma specimens. Critically, 35%–48% of these patients harbor compound mutations—multiple co-occurring substitutions on the same allele (in cis configuration). Common compound mutations include G1202R/L1196M, G1202R/L1198F, and G1202R/G1269A/L1198F. These mutations induce resistance through dual mechanisms: steric hindrance of drug binding and altered adenosine triphosphate affinity. Biochemical assays reveal lorlatinib’s potency diminishes dramatically against compound mutations (half-maximal inhibitory concentration increases from 0.8 nM for wild-type to 4780 nM for G1202R/L1196M), underscoring their clinical challenge [1] [4] [10].

Properties

CAS Number

2648641-36-3

Product Name

TPX-0131

IUPAC Name

(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one

Molecular Formula

C21H20F3N5O3

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1

InChI Key

ILAMRXVQSGVCJX-AWEZNQCLSA-N

SMILES

CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C

Canonical SMILES

CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C

Isomeric SMILES

CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.